N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Brand Name: Vulcanchem
CAS No.: 1092472-70-2
VCID: VC0105116
InChI: InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1
SMILES:
Molecular Formula: C23H36N2O4
Molecular Weight: 404.5 g/mol

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

CAS No.: 1092472-70-2

Cat. No.: VC0105116

Molecular Formula: C23H36N2O4

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide - 1092472-70-2

Specification

CAS No. 1092472-70-2
Molecular Formula C23H36N2O4
Molecular Weight 404.5 g/mol
IUPAC Name N-[(1S,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Standard InChI InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m0/s1
Standard InChI Key FJZZPCZKBUKGGU-CVDCTZTESA-N
Isomeric SMILES CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@H](C2=CC3=C(C=C2)OCCO3)O
Canonical SMILES CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator